molecular formula C9H13NO B14850375 2-Ethyl-3-(methylamino)phenol

2-Ethyl-3-(methylamino)phenol

Cat. No.: B14850375
M. Wt: 151.21 g/mol
InChI Key: AFYSQEYSQNFPPD-UHFFFAOYSA-N
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Description

2-Ethyl-3-(methylamino)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-(methylamino)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically requires an aryl halide and a nucleophile under basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the use of advanced catalytic systems and optimized reaction conditions to enhance efficiency and reduce by-products .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-(methylamino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride.

    Substitution: Halogens, nitro groups.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated or nitro-substituted phenols.

Mechanism of Action

The mechanism of action of 2-Ethyl-3-(methylamino)phenol involves its interaction with various molecular targets. The phenol group can engage in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The methylamino group may also play a role in modulating the compound’s biological activity by interacting with specific receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-3-(methylamino)phenol is unique due to the presence of both the ethyl and methylamino groups, which contribute to its specific chemical reactivity and potential applications. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-ethyl-3-(methylamino)phenol

InChI

InChI=1S/C9H13NO/c1-3-7-8(10-2)5-4-6-9(7)11/h4-6,10-11H,3H2,1-2H3

InChI Key

AFYSQEYSQNFPPD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1O)NC

Origin of Product

United States

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